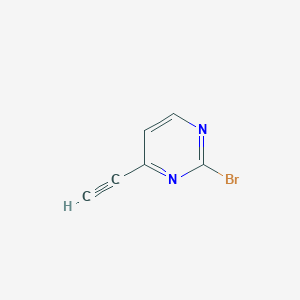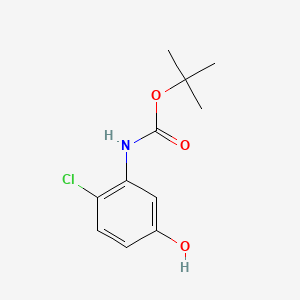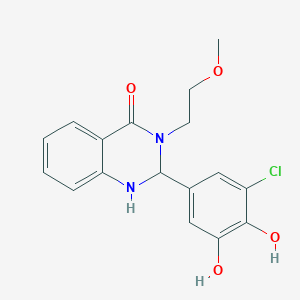
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chloro, dihydroxy, and methoxyethyl groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dihydroxybenzaldehyde and 2-methoxyethylamine.
Condensation Reaction: The aldehyde group of 3-chloro-4,5-dihydroxybenzaldehyde reacts with 2-methoxyethylamine in the presence of a suitable catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions to maximize yield and minimize by-products.
Automated Purification Systems: Using automated purification systems to ensure consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The dihydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the quinazolinone core or the chloro group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Ammonia (NH₃), thiols (R-SH).
Major Products
Oxidation Products: Quinones.
Reduction Products: Reduced quinazolinone derivatives.
Substitution Products: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-Chloro-4,5-dihydroxyphenyl)-1,2,3,4-tetrahydroquinazolin-4-one: Lacks the methoxyethyl group.
2-(3-Chloro-4,5-dihydroxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinazolin-4-one: Contains a methyl group instead of a methoxyethyl group.
Uniqueness
Structural Features: The presence of the methoxyethyl group in 2-(3-Chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2,3,4-tetrahydroquinazolin-4-one may confer unique chemical and biological properties compared to similar compounds.
Biological Activity: Differences in biological activity due to variations in molecular structure.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C17H17ClN2O4 |
|---|---|
Peso molecular |
348.8 g/mol |
Nombre IUPAC |
2-(3-chloro-4,5-dihydroxyphenyl)-3-(2-methoxyethyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H17ClN2O4/c1-24-7-6-20-16(10-8-12(18)15(22)14(21)9-10)19-13-5-3-2-4-11(13)17(20)23/h2-5,8-9,16,19,21-22H,6-7H2,1H3 |
Clave InChI |
AATCJYJVBBWWLJ-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C(NC2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


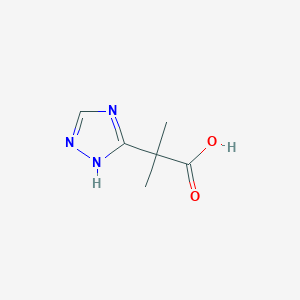

![2-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-1H-indole](/img/structure/B13580862.png)
![rac-(2R,3R)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B13580863.png)
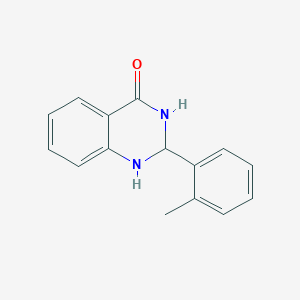
![2-Benzyl-2-azaspiro[3.3]heptan-6-ol](/img/structure/B13580874.png)


![N-cyclopentyl-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B13580890.png)

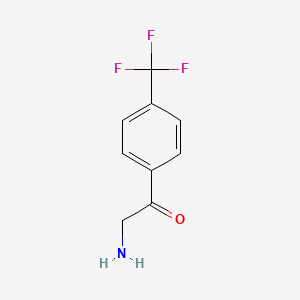
![1-{1-[2-(1H-pyrazol-1-yl)cyclohexanecarbonyl]piperidin-4-yl}cyclopropan-1-amine hydrochloride](/img/structure/B13580905.png)
